Tert-butyl 5-nitrothiophene-2-carboxylate
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Overview
Description
Tert-butyl 5-nitrothiophene-2-carboxylate: is an organic compound with the molecular formula C9H11NO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-nitrothiophene-2-carboxylate typically involves the nitration of tert-butyl thiophene-2-carboxylate. One common method includes the reaction of tert-butyl thiophene-2-carboxylate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the thiophene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the nitrating agents and manage the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Tert-butyl 5-nitrothiophene-2-carboxylate can undergo reduction reactions to form tert-butyl 5-aminothiophene-2-carboxylate.
Substitution: The nitro group in this compound can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the nitro group with other functional groups.
Common Reagents and Conditions:
Reduction: Iron powder, ammonium chloride, ethanol, water, and heat.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Reduction: Tert-butyl 5-aminothiophene-2-carboxylate.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Tert-butyl 5-nitrothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of thiophene, including this compound, are explored for their potential biological activities. These compounds can serve as scaffolds for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of tert-butyl 5-nitrothiophene-2-carboxylate depends on its specific application. In general, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. The thiophene ring provides aromatic stability and can engage in π-π interactions with other aromatic systems.
Molecular Targets and Pathways:
Redox Reactions: The nitro group can be reduced to an amino group, which can then participate in further chemical transformations.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then be used in various chemical reactions.
Comparison with Similar Compounds
Tert-butyl thiophene-2-carboxylate: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
5-nitrothiophene-2-carboxylic acid: Contains a carboxylic acid group instead of the tert-butyl ester, which affects its solubility and reactivity.
Methyl 5-nitrothiophene-2-carboxylate: Similar structure but with a methyl ester group, which can influence its physical and chemical properties.
Uniqueness: Tert-butyl 5-nitrothiophene-2-carboxylate is unique due to the combination of its nitro and tert-butyl ester groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The tert-butyl group offers steric protection, while the nitro group enhances the compound’s reactivity towards reduction and substitution reactions.
Properties
IUPAC Name |
tert-butyl 5-nitrothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWAPSFNODYQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633242 |
Source
|
Record name | tert-Butyl 5-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62224-28-6 |
Source
|
Record name | tert-Butyl 5-nitrothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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